4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-2-26-16-9-11-17(12-10-16)28(24,25)23-15-7-5-14(6-8-15)19-22-18-4-3-13-21-20(18)27-19/h3-13,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWJGIOPVCLSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of specific catalysts and reagents to achieve the desired product in moderate to good yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes like phosphoinositide 3-kinase (PI3K).
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it acts as a potent inhibitor of PI3K, an enzyme involved in various cellular processes. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects. This interaction is facilitated by the unique structure of the compound, which allows it to form strong interactions with the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Analogues
Thiazolo[5,4-b]pyridine-Based Sulfonamides
Key analogues include compounds 19a , 19b , and 19c (Table 1), which share the thiazolo[5,4-b]pyridine core but differ in sulfonamide substituents:
- 19a : 2,4-Difluorophenyl sulfonamide (IC₅₀ = 3.6 nM against PI3Kα) .
- 19b : 2-Chloro-4-fluorophenyl sulfonamide (IC₅₀ = 4.6 nM) .
- 19c : 5-Chlorothiophene-2-sulfonamide (IC₅₀ = 8.0 nM) .
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) on the sulfonamide enhance activity by stabilizing interactions with Lys802 in PI3Kα via acidic NH protons .
- The ethoxy group in the target compound is electron-donating, which may reduce potency but improve solubility.
Pyrazole-Sulfonamide Hybrids
Pyrazole-sulfonamide hybrids (e.g., compounds 2–8 in ) exhibit anticancer activity against colon cancer. These lack the thiazolo-pyridine core but retain the sulfonamide group, highlighting the scaffold's versatility.
Phenylthiazolyl Benzenesulfonamides
Compounds like 5a () feature a methylsulfonyl group instead of ethoxy. The methylsulfonyl group’s strong electron-withdrawing nature may enhance binding but reduce metabolic stability compared to ethoxy .
Activity and Structure-Activity Relationships (SAR)
Table 1: Comparative Analysis of Key Analogues
SAR Insights :
- Core Structure : The thiazolo[5,4-b]pyridine core is critical for PI3Kα inhibition. Replacing it with phenyl (e.g., 19d ) reduces activity by >10-fold .
- Sulfonamide Substituents : Electron-deficient aryl groups optimize charge interactions with Lys802. Ethoxy may require compensatory structural adjustments.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving Suzuki coupling and sulfonamidation .
Pharmacokinetic and Physicochemical Properties
- Solubility : Ethoxy’s moderate lipophilicity may enhance solubility compared to halogenated analogues but reduce membrane permeability.
- Metabolic Stability : Ethoxy groups are prone to oxidative metabolism, whereas halogenated or methylsulfonyl groups offer greater stability .
Biological Activity
4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 417.49 g/mol. The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities.
The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinases (PI3K), particularly the PI3Kα isoform. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and metabolism. By binding to the active site of PI3Kα, this compound prevents substrate access, leading to reduced cell proliferation and survival in cancerous cells .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and non-small cell lung cancer (NCI-H460) cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating strong efficacy .
Antibacterial Activity
In addition to its anticancer effects, this compound has shown promising antibacterial activity. It has been reported to inhibit bacterial topoisomerases with IC50 values lower than those of standard antibiotics such as ampicillin and streptomycin . This suggests potential applications in treating bacterial infections resistant to conventional therapies.
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on several cancer cell lines using the MTT assay. The results indicated that it significantly inhibited cell viability with an IC50 value of approximately 5 μM in MCF-7 cells .
- Antibacterial Efficacy : Another investigation focused on its antibacterial properties against Staphylococcus aureus. The compound demonstrated an IC50 value of 0.012 μg/mL against bacterial topoisomerase IV, showcasing its selectivity toward bacterial enzymes without affecting human topoisomerase II .
Comparative Analysis
The biological activity of this compound can be compared with other thiazolo-pyridine derivatives:
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Anticancer | ~5 | MCF-7 |
| Thiazolo[4,5-b]pyridine Derivative | Antibacterial | 0.012 | Topoisomerase IV |
| Thiazolidinone Derivative | Antiviral | 0.35 | NS5B RNA polymerase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
